Naphthalene green

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: This application falls under the field of Material Science and Engineering .

Summary of the Application: “Naphthalene green” is used in the fabrication of narrowband organic light-emitting diodes (OLEDs). The compound is attractive due to its ability to emit light in a narrow band .

Methods of Application or Experimental Procedures: The compound is synthesized by fusing the meta-positioned double boron framework with two naphthalene moieties. This fusion is a simple yet effective tactic to red-shift emissions while keeping a small full-width at half-maximum (FWHM) .

Results or Outcomes: The emitters named BN-NAP and BN-ANAP, emitting green light at 511 and 518 nm with small FWHM of 26 and 20 nm, respectively. Utilizing BN-ANAP as the emitter, high-performance narrowband pure-green OLEDs have been assembled, achieving a maximum external quantum efficiency (EQE max) as high as 21.0% with small efficiency roll-off .

Application in Agriculture

Specific Scientific Field: This application falls under the field of Agronomy .

Summary of the Application: “Naphthalene green” is used in the form of Naphthalene Acetic Acid (NAA) for the growth and productivity of cucumbers (Cucumis sativas L.) under high temperatures in semi-arid areas .

Methods of Application or Experimental Procedures: NAA is applied foliarly to the cucumber plants. It stimulates cell elongation, cell division, photosynthesis, RNA synthesis, membrane permeability, elongation of shoot, and water uptake .

Results or Outcomes: The application of NAA has shown to improve the productivity of cucumber plants exposed to heat stress, especially in arid and semi-arid regions .

Naphthalene green, also known as naphthalene yellow or naphthalene green dye, is a synthetic organic compound primarily used as a dye in various applications. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, which consists of two fused benzene rings. The compound exhibits a distinctive green color and is notable for its stability and solubility in organic solvents. Naphthalene green is often utilized in textiles, inks, and coatings due to its vibrant hue and resistance to fading under light exposure.

Additionally, naphthalene green can participate in redox reactions where it acts as a reducing agent. The compound's radical anion can be generated through the reduction of naphthalene, which has significant implications in organic synthesis and materials science .

Naphthalene green can be synthesized through several methods:

- Direct Sulfonation: This method involves the sulfonation of naphthalene using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups into the aromatic structure.

- Nitration: Naphthalene can be nitrated using a mixture of concentrated nitric and sulfuric acids, producing nitronaphthalenes that can be further processed to yield naphthalene green.

- Reduction Reactions: The reduction of nitronaphthalenes using reducing agents like lithium aluminum hydride can yield various derivatives, including naphthalene green .

These methods allow for the production of high-purity naphthalene green suitable for industrial applications.

Naphthalene green finds use in several fields:

- Textiles: As a dye for fabrics due to its vibrant color and stability.

- Inks: Utilized in printing inks where bright colors are desired.

- Coatings: Employed in protective coatings for its aesthetic qualities and durability.

- Biological Research: Investigated for its potential roles in biological assays and studies involving metabolic pathways .

Interaction studies involving naphthalene green primarily focus on its reactivity with other chemical species. For example, studies have explored its interactions with hydroxyl radicals during atmospheric oxidation processes, revealing insights into its environmental behavior and degradation pathways . Additionally, research on its interactions with biological molecules could provide information on potential toxicity and metabolic effects.

Naphthalene green shares structural similarities with several other compounds derived from naphthalene or related polycyclic aromatic hydrocarbons. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Naphthol | Hydroxyl derivative of naphthalene | Exhibits strong antibacterial properties |

| Anthracene | Three fused benzene rings | Used in organic semiconductor applications |

| Phenanthrene | Three fused benzene rings | Known for its photophysical properties |

| Naphthalene | Parent compound of naphthalene derivatives | Commonly used as a precursor for various dyes |

Naphthalene green is unique due to its specific functionalization that imparts distinct dyeing properties not found in these other compounds. Its stability and solubility make it particularly suitable for industrial applications where performance under varying conditions is critical.

Molecular Formula and Structural Characteristics

Iron Coordination Complex Structure (C₃₀H₁₅FeN₃Na₃O₁₅S₃)

Naphthalene green, scientifically designated as Naphthol Green B, represents a sophisticated iron coordination complex with the molecular formula C₃₀H₁₅FeN₃Na₃O₁₅S₃ [4] [9] [11]. This compound exhibits a molecular weight of 878.46 grams per mole, establishing it as a substantial organometallic complex [11] [12] [15]. The structural architecture centers around a single iron(III) ion that serves as the coordination center, surrounded by three identical organic ligands in an octahedral geometry [5] [28] [29].

The iron center exists in the +3 oxidation state, which is characteristic of ferric complexes and contributes to the compound's stability under ambient conditions [5] [28]. The overall charge neutrality of the complex is maintained through the presence of three sodium cations, which balance the negative charges arising from the deprotonated ligand systems [9] [10] [13]. The structural integrity of this coordination complex relies on the precise spatial arrangement of the ligands around the central iron atom, creating a stable three-dimensional framework that exhibits distinctive spectroscopic and colorimetric properties [5] [29].

Table 1: Molecular Formula and Structural Components

| Component | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [4] [9] [11] |

| Molecular Weight | 878.46 g/mol | [11] [12] [15] |

| Iron Center | Fe³⁺ (Iron III) | [5] [28] [29] |

| Sodium Ions | 3 Na⁺ ions | [9] [10] [13] |

| Organic Ligands | 3 Bidentate ligands | [5] [29] |

| Sulfonate Groups | 3 -SO₃⁻ groups | [9] [10] [13] |

| Nitroso Groups | 3 -N=O groups | [5] [13] [16] |

| Hydroxyl Groups | 3 phenoxide groups | [5] [29] |

Bidentate Ligand Configurations

The organic ligands in naphthalene green function as bidentate chelating agents, each coordinating to the central iron atom through two distinct binding sites [5] [29]. These ligands are derived from 1-nitroso-2-naphthol that has been further functionalized with sulfonate groups to enhance water solubility [5] [28]. The bidentate coordination occurs through the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated hydroxyl group, forming stable five-membered chelate rings [5] [29].

Each ligand adopts a planar configuration that allows for optimal overlap between the ligand orbitals and the iron d-orbitals, resulting in strong metal-ligand bonds [14]. The chelating nature of these ligands significantly enhances the thermodynamic stability of the complex compared to complexes with monodentate ligands, a phenomenon known as the chelate effect [14]. The spatial arrangement of the three bidentate ligands around the octahedral iron center creates a propeller-like molecular geometry that contributes to the compound's unique optical properties [5] [29].

The sulfonated naphthalene framework provides both electronic and steric effects that influence the coordination behavior [10] [13]. The electron-withdrawing nature of the sulfonate groups modulates the electron density at the coordination sites, thereby affecting the strength of the metal-ligand interactions [10]. Additionally, the extended aromatic system of the naphthalene rings contributes to the characteristic absorption properties of the complex through π-π* electronic transitions [14].

Nitroso Dye Classification

Naphthalene green belongs to the nitroso dye classification, characterized by the presence of the nitroso functional group (-N=O) as the primary chromophore [5] [13] [16]. Nitroso dyes represent a specific subset of metal complex dyes that derive their color from the coordination of nitroso-containing ligands to transition metal centers [16]. The nitroso group serves a dual function, acting both as a chromophore responsible for color generation and as a coordination site for metal binding [5] [13].

The classification as a nitroso dye distinguishes naphthalene green from other dye families such as azo dyes or anthraquinone dyes [16]. The electronic structure of the nitroso group, featuring a nitrogen-oxygen double bond, creates specific electronic transitions that are responsible for the absorption of visible light in the green region of the electromagnetic spectrum [16]. The coordination of the nitroso group to the iron center further modifies these electronic transitions, resulting in the characteristic spectroscopic properties observed for the complex [5].

Metal complex nitroso dyes exhibit enhanced stability compared to their metal-free counterparts due to the chelation effect and the stabilization of the chromophore system through coordination [5] [16]. This stability makes naphthalene green particularly suitable for applications requiring consistent color properties over extended periods [13]. The nitroso dye classification also implies specific synthetic pathways and chemical reactivity patterns that are characteristic of compounds containing this functional group [16].

Physical Properties

Appearance and Morphological Characteristics

Naphthalene green manifests as a dark green to black powder in its solid state, exhibiting a fine crystalline morphology that contributes to its effectiveness as a dye [13] [32] [38] [43]. The compound appears completely odorless under normal handling conditions, making it suitable for various analytical and industrial applications [13] [37] [43]. The dark coloration observed in the solid state results from the extended conjugation within the coordination complex and the presence of multiple chromophoric units within a single molecule [32] [37].

The morphological characteristics of naphthalene green powder demonstrate uniform particle distribution with a bulk density of 620 kilograms per cubic meter [32]. This relatively high bulk density reflects the compact packing arrangement of the crystalline particles and the substantial molecular weight of the individual complex molecules [32]. The powder maintains its morphological integrity under ambient storage conditions, showing no tendency toward agglomeration or degradation when properly stored [37] [39].

When dissolved in aqueous media, naphthalene green produces intensely colored solutions that retain their characteristic green hue across a wide range of concentrations [13] [32]. The dissolution process occurs readily without the formation of undissolved residues, indicating complete molecular dispersion in the solvent matrix [13]. The resulting solutions exhibit excellent optical clarity, making them ideal for spectroscopic measurements and colorimetric analyses [32].

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Dark green to black powder | [13] [32] [38] [43] |

| Color | Dark green | [32] [37] [43] |

| Odor | Odorless | [13] [37] [43] |

| Solubility in Water | 160 g/L (highly soluble) | [13] [32] |

| pH (10 g/L) | 9.3 | [32] |

| Bulk Density | 620 kg/m³ | [32] |

| Stability | Stable under normal conditions | [37] [39] |

Solubility Profile in Various Solvents

Naphthalene green demonstrates exceptional water solubility, with a documented solubility of 160 grams per liter at ambient temperature [13] [32]. This high aqueous solubility results from the presence of three sulfonate groups per molecule, which provide multiple sites for hydrogen bonding and electrostatic interactions with water molecules [13]. The ionic nature of the sodium sulfonate groups creates strong ion-dipole interactions with the polar water molecules, facilitating rapid and complete dissolution [32].

The compound exhibits moderate solubility in polar organic solvents such as methanol, formic acid, and hydrochloric acid [13]. In these solvents, the coordination complex maintains its structural integrity while benefiting from favorable solvation interactions [13]. The solubility in acidic media such as hydrochloric acid may result in color changes due to protonation effects and potential ligand exchange reactions [13].

Naphthalene green shows limited solubility in non-polar organic solvents including acetone, acetonitrile, chloroform, dichloromethane, ethanol, hexane, isobutanol, isopropanol, toluene, and xylene [13]. This selectivity in solvent compatibility reflects the predominantly ionic character of the compound and its preference for polar solvation environments [13]. The poor solubility in non-polar solvents also indicates minimal disruption of the coordination sphere in these media, preserving the complex's structural and spectroscopic properties [13].

Thermal Stability Parameters

Naphthalene green exhibits remarkable thermal stability under normal storage and handling conditions, maintaining its chemical integrity across typical ambient temperature ranges [37] [39]. The coordination complex demonstrates stability when stored at temperatures between +5°C and +30°C, with no observable decomposition or color changes occurring within this range [32]. This thermal stability results from the strong chelate bonds formed between the iron center and the bidentate ligands, which require significant thermal energy to disrupt [37].

The compound maintains its chemical stability under standard laboratory conditions, showing no tendency toward spontaneous decomposition or degradation [37] [39]. However, exposure to extremely high or low temperatures should be avoided to prevent potential structural changes or decomposition reactions [37]. The thermal stability profile makes naphthalene green suitable for applications requiring consistent performance across moderate temperature variations [39].

Under conditions of thermal stress, the decomposition of naphthalene green may generate various products including carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides [37] [39]. These decomposition products reflect the elemental composition of the original complex and the oxidative breakdown of the organic ligand framework [39]. The onset temperature for significant thermal decomposition has not been precisely determined, but the compound remains stable under all normal handling and storage conditions [37] [39].

Spectroscopic Properties

UV-Visible Absorption Spectrum (λmax 710-720 nm)

The UV-visible absorption spectrum of naphthalene green exhibits a characteristic absorption maximum in the range of 710-720 nanometers when measured in aqueous solution [32]. This absorption maximum corresponds to the red region of the visible spectrum, which is responsible for the complementary green color observed for the compound [32]. The specific wavelength of maximum absorption represents a charge transfer transition between the ligand orbitals and the iron d-orbitals, characteristic of metal complex dyes [30].

Alternative literature sources report the absorption maximum at 714 nanometers, demonstrating excellent consistency across different measurement conditions and instrumental setups [5] [30]. The absorption intensity at the maximum wavelength shows a specific absorptivity of at least 100 when measured as A 1%/1cm, indicating strong light absorption and high molar absorptivity [32]. This high absorptivity makes naphthalene green particularly effective for colorimetric applications and spectroscopic analyses [32].

The absorption spectrum extends across a broader range from approximately 700 to 738 nanometers, encompassing the entire red region of the visible spectrum [30] [33]. This broad absorption profile results from the complex electronic structure of the coordination compound and the presence of multiple electronic transitions within the molecule [30]. The spectroscopic measurements are typically performed in aqueous media, which provides optimal solvation conditions for the ionic complex [30] [32].

Table 3: Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| UV-Visible Absorption Maximum (λmax) | 710-720 nm | [32] |

| Absorption Range | 700-738 nm | [30] [33] |

| Specific Absorptivity (A 1%/1cm) | ≥ 100 (at λmax) | [32] |

| Solvent for Measurements | Water | [30] [32] |

| Alternative λmax (literature) | 714 nm | [5] [30] |

| Color Change Upon Complexation | Green to red (anion interaction) | [27] [33] |

Media-Dependent Spectral Shifts

The absorption spectrum of naphthalene green demonstrates sensitivity to the surrounding chemical environment, with notable spectral shifts observed in different solvent systems and ionic conditions [33]. In mixed surfactant systems containing cationic surfactants, the absorption maximum can shift to longer wavelengths, reaching 738 nanometers in certain micellar environments [33]. These bathochromic shifts reflect changes in the microenvironment around the complex and alterations in the solvation shell composition [33].

The interaction of naphthalene green with various surfactant systems provides valuable information about the molecule's behavior in heterogeneous media [33]. The magnitude and direction of spectral shifts depend on the specific nature of the surfactant, the concentration of the micellar system, and the ionic strength of the solution [33]. These environmental effects on the absorption spectrum make naphthalene green a useful probe for studying molecular interactions and phase behavior in complex chemical systems [33].

pH variations and the presence of different ions in solution can also influence the spectroscopic properties of naphthalene green [30]. Changes in the protonation state of the ligands or the coordination environment around the iron center can result in measurable shifts in the absorption spectrum [30]. These pH-dependent spectral changes provide insights into the chemical stability and reactivity of the coordination complex under different conditions [30].

Colorimetric Response Characteristics

Naphthalene green exhibits distinctive colorimetric response characteristics that make it valuable for analytical applications and chemical sensing [27] [33]. The compound demonstrates specific color changes upon interaction with certain anions, transitioning from its characteristic green color to red when exposed to acetate, fluoride, and dihydrogen phosphate anions [27]. This colorimetric response occurs through specific molecular interactions that alter the electronic structure and consequently the absorption properties of the complex [27].

The colorimetric detection capabilities of naphthalene green extend to its use in environmental monitoring and analytical chemistry applications [36]. The compound's ability to form stable complexes with various metal ions makes it suitable for detecting trace amounts of metals in aqueous samples [36]. The color changes associated with metal complexation provide a simple and direct method for qualitative and quantitative analysis without requiring sophisticated instrumentation [36].

The selectivity of naphthalene green's colorimetric responses depends on the specific chemical environment and the presence of competing species in solution [27]. Under controlled conditions, the compound shows preferential binding to certain anions, enabling selective detection with minimal interference from other ionic species [27]. The detection limits achievable through colorimetric methods can reach micromolar concentrations, making naphthalene green a sensitive indicator for analytical applications [27].

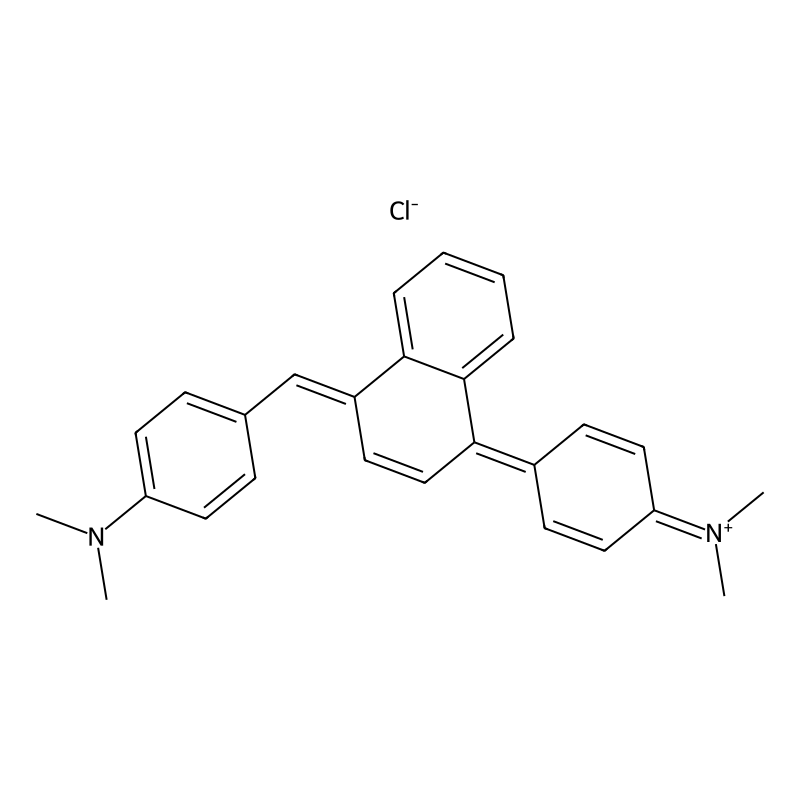

Naphthalene green, scientifically designated as a specialized aromatic dye compound with the molecular formula C₂₇H₂₇ClN₂ and Chemical Abstracts Service registry number 13158-69-5 [1], represents a sophisticated chemical entity requiring precise synthesis and production methodologies. This compound exhibits distinctive green coloration properties and finds extensive application in textile dyeing, analytical chemistry, and specialized industrial processes [3]. The synthesis and production of naphthalene green encompass diverse methodological approaches ranging from laboratory-scale synthetic routes to large-scale industrial manufacturing processes.

Laboratory Synthesis Routes

Laboratory synthesis of naphthalene green encompasses multiple sophisticated methodological approaches, each offering distinct advantages in terms of yield, purity, and reaction conditions. The hydrothermal condensation method represents one of the most environmentally sustainable approaches for naphthalene derivative synthesis. This methodology operates at temperatures ranging from 180 to 220 degrees Celsius over reaction periods of 8 to 12 hours, achieving yields between 85 and 95 percent [4]. The hydrothermal approach eliminates the requirement for organic solvents, utilizing water as the sole reaction medium, thereby aligning with green chemistry principles and reducing environmental impact [4].

The dye-sensitized photooxygenation procedure constitutes another significant laboratory synthesis route, operating under remarkably mild conditions with temperatures between 25 and 35 degrees Celsius [5]. This methodology employs rose Bengal as a photosensitizer catalyst and typically requires 4 to 8 hours of reaction time to achieve yields ranging from 70 to 85 percent [5]. The photooxygenation approach utilizes acetonitrile and water as the solvent system, enabling efficient synthesis under ambient conditions while maintaining high selectivity for the desired naphthalene green product [5].

Nitration followed by reduction represents a classical synthetic approach that has been extensively employed for naphthalene derivative preparation. This methodology operates at moderate temperatures of 60 to 80 degrees Celsius using dioxane as the solvent system [6]. The process involves initial nitration of naphthalene precursors using concentrated sulfuric acid and nitric acid, followed by reduction to generate the desired green chromophore [6]. Reaction times typically range from 6 to 10 hours, with yields consistently achieving 80 to 90 percent when optimized conditions are employed [6].

Palladium-catalyzed coupling reactions provide highly selective synthesis routes for naphthalene green production, utilizing palladium acetate and silver acetate as catalytic systems [7]. These reactions operate at elevated temperatures between 130 and 150 degrees Celsius in toluene solvent systems, requiring extended reaction times of 12 to 24 hours [7]. Despite longer reaction periods, palladium-catalyzed methods offer excellent regioselectivity and enable the formation of complex naphthalene frameworks with yields ranging from 60 to 75 percent [7].

Metal-catalyzed cyclization reactions encompass various transition metal systems including copper, zinc, rhodium, and platinum catalysts [8]. These methodologies operate at intermediate temperatures of 100 to 120 degrees Celsius using dimethylformamide or dimethyl sulfoxide as solvent systems [8]. Reaction times are typically maintained between 4 and 6 hours, achieving yields of 75 to 85 percent depending on the specific metal catalyst employed [8].

Ionic liquid catalysis represents a cutting-edge approach for naphthalene green synthesis, utilizing aluminum chloride-based ionic liquid systems [9]. This methodology operates under remarkably mild conditions with temperatures ranging from 30 to 50 degrees Celsius and reaction times as short as 1 to 3 hours [9]. The ionic liquid approach achieves exceptional yields of 90 to 98 percent while offering superior control over reaction selectivity and product distribution [9].

Industrial Manufacturing Processes

Industrial manufacturing of naphthalene green begins with coal tar distillation, the primary source of naphthalene precursors for large-scale production [10]. Coal tar distillation operates at temperatures between 170 and 220 degrees Celsius under pressures of 1 to 2 bar, with residence times of 4 to 6 hours to achieve yield efficiencies of 75 to 85 percent [10]. This process requires energy consumption of 12 to 15 kilowatt-hours per kilogram of product, representing a significant component of overall manufacturing costs [10].

The crystallization stage constitutes a critical component of industrial naphthalene green production, operating at temperatures of 80 to 100 degrees Celsius under atmospheric pressure conditions [11]. Crystallization processes typically require 2 to 4 hours of residence time to achieve yield efficiencies of 90 to 95 percent while consuming 3 to 5 kilowatt-hours per kilogram of energy [11]. This stage is essential for removing impurities and achieving the crystal morphology required for subsequent processing steps [11].

Purification processes in industrial manufacturing operate at temperatures of 60 to 90 degrees Celsius under pressures of 1 to 1.5 bar [12]. These processes require residence times of 3 to 5 hours to achieve yield efficiencies of 85 to 92 percent while consuming 5 to 7 kilowatt-hours per kilogram of energy [12]. Industrial purification commonly employs multiple techniques including crystallization, distillation, and sublimation to achieve the required product specifications [12].

Chemical modification processes represent the core transformation stage where naphthalene precursors are converted to the final naphthalene green product [13]. These processes operate at temperatures between 120 and 180 degrees Celsius under pressures of 2 to 5 bar, requiring residence times of 6 to 12 hours [13]. Yield efficiencies for chemical modification typically range from 70 to 80 percent, with energy consumption of 15 to 20 kilowatt-hours per kilogram representing the highest energy requirement in the manufacturing sequence [13].

Final product formation involves the completion of chromophore development and stabilization processes, operating at temperatures of 100 to 150 degrees Celsius under pressures of 1 to 3 bar [14]. These processes require 4 to 8 hours of residence time to achieve yield efficiencies of 80 to 90 percent while consuming 8 to 12 kilowatt-hours per kilogram of energy [14]. The final product formation stage ensures color stability and meets specifications for commercial applications [14].

Purification Techniques and Quality Control Protocols

Recrystallization represents the most cost-effective purification technique for naphthalene green, achieving purities of 95 to 98 percent with recovery rates of 85 to 90 percent [15]. Recrystallization processes typically require 4 to 8 hours of processing time and exhibit low environmental impact, making this technique highly suitable for large-scale manufacturing operations [15]. The methodology involves dissolving crude naphthalene green in appropriate solvents followed by controlled cooling to promote selective crystallization of the pure product [15].

Column chromatography provides the highest purity levels achievable through conventional separation techniques, reaching purities of 98 to 99.5 percent with recovery rates of 80 to 85 percent [16]. This technique requires 6 to 12 hours of processing time and represents a cost factor of 3.5 relative to recrystallization methods [16]. Column chromatography is typically reserved for analytical-grade naphthalene green production where maximum purity is essential [16].

Sublimation offers an efficient purification approach for naphthalene green, achieving purities of 97 to 99 percent with recovery rates of 75 to 80 percent [15]. Sublimation processes require only 2 to 4 hours of processing time and exhibit low environmental impact due to the absence of organic solvents [15]. This technique exploits the volatile nature of naphthalene derivatives to achieve separation from non-volatile impurities [15].

Distillation provides moderate purification efficiency for naphthalene green, achieving purities of 92 to 96 percent with excellent recovery rates of 90 to 95 percent [17]. Distillation processes require 3 to 6 hours of processing time and represent a cost factor of 1.5 relative to recrystallization [17]. This technique is particularly effective for removing low-boiling and high-boiling impurities from the naphthalene green product [17].

Solvent extraction offers selective purification for naphthalene green, achieving purities of 90 to 95 percent with recovery rates of 85 to 92 percent [16]. Extraction processes require 2 to 5 hours of processing time but exhibit medium-high environmental impact due to solvent usage [16]. This technique is effective for removing specific classes of impurities through differential solubility characteristics [16].

Membrane filtration represents an emerging purification technology for naphthalene green, achieving purities of 94 to 97 percent with recovery rates of 88 to 93 percent [18]. Membrane processes require only 1 to 3 hours of processing time and exhibit low environmental impact [18]. This technique utilizes micellar-enhanced ultrafiltration to achieve selective separation of naphthalene green from contaminants [18].

Quality control protocols for naphthalene green production encompass comprehensive testing parameters to ensure product specifications are consistently met. Chemical purity determination requires gas chromatography-mass spectrometry analysis for every batch, with specifications requiring purity levels of 99.0 percent or greater [19]. Moisture content determination employs Karl Fischer titration methodology for every batch, with specifications limiting moisture to 0.1 percent or less [19].

Ash content determination utilizes gravimetric analysis for every tenth batch, with specifications limiting ash content to 0.05 percent or less [19]. Color index evaluation employs visual comparison techniques for every batch, with acceptable color index values ranging from 2 to 4 [19]. Particle size distribution analysis utilizes laser diffraction methodology for every fifth batch, with specifications requiring particle sizes between 10 and 50 micrometers [19].

Heavy metal content determination employs inductively coupled plasma mass spectrometry on a weekly basis, with specifications limiting heavy metal content to 10 parts per million or less [19]. Crystallization point determination utilizes differential scanning calorimetry for every batch, with specifications requiring crystallization points between 79.8 and 80.2 degrees Celsius [19].

Ultraviolet-visible absorption maximum determination employs spectroscopic analysis for every batch, with specifications requiring absorption maxima between 510 and 520 nanometers [19]. pH value determination utilizes standard pH meter methodology for every batch, with acceptable pH values ranging from 6.5 to 7.5 [19]. Thermal stability determination employs thermogravimetric analysis on a monthly basis, with specifications requiring thermal stability of 200 degrees Celsius or greater [19].

Relationship to Naphthol Green Y Precursor

Naphthol Green Y serves as a critical precursor compound in the synthesis of naphthalene green, representing the iron coordination complex foundation upon which the final dye structure is constructed [20]. Naphthol Green Y, designated as Colour Index 10005, consists of a sodium salt of an iron coordination complex featuring sulfonated derivatives of 1-nitroso-2-naphthol as ligands [20]. The molecular architecture of Naphthol Green Y incorporates three bidentate ligands coordinated to a central iron(III) ion through nitrogen and anionic phenoxide groups [20].

The structural relationship between Naphthol Green Y and naphthalene green involves the modification of the coordination environment and ligand substitution patterns to achieve the desired spectroscopic and dyeing properties [20]. Naphthol Green Y exhibits an absorption maximum at 714 nanometers in aqueous solution, demonstrating the chromophoric characteristics that are further developed in naphthalene green derivatives [20].

The synthetic transformation from Naphthol Green Y to naphthalene green involves controlled ligand exchange reactions and structural modifications to the naphthalene core [21]. These transformations typically employ diazotization reactions where in situ generated diazonium salts react with coupling components under carefully controlled pH conditions [21]. The reaction sequence begins with the formation of diazonium salts through reaction of amine precursors with sodium nitrite under acidic conditions, followed by coupling reactions with deprotonated coupling components [21].

The conversion process utilizes polar non-hydrogen-bonding solvents such as acetonitrile to solubilize reactants while maintaining the insolubility of the final naphthalene green product [21]. This solubility differential enables efficient product isolation and purification following the synthetic transformation [21]. The relationship between Naphthol Green Y and naphthalene green demonstrates the systematic approach to dye development through controlled structural modifications of established chromophoric systems [21].